molecular formula C16H12N2O3 B10810654 2-(2,3-dioxoindol-1-yl)-N-phenylacetamide

2-(2,3-dioxoindol-1-yl)-N-phenylacetamide

Cat. No.: B10810654
M. Wt: 280.28 g/mol
InChI Key: GBSHWBDNWCRCJH-UHFFFAOYSA-N
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Description

WAY-382510 is a chemical compound with a variety of applications in scientific research. It is known for its anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties . This compound has been studied extensively for its potential therapeutic uses and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-382510 involves multiple steps, including the preparation of intermediate compounds and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of WAY-382510 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-382510 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-382510 include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of WAY-382510 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

WAY-382510 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Studied for its anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-382510 involves its interaction with specific molecular targets and pathways within cells. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

WAY-382510 can be compared with other similar compounds, such as:

    WAY-100635: Known for its use as a selective serotonin receptor antagonist.

    WAY-123456: Another compound with anticonvulsant properties.

    WAY-789012: Studied for its antibacterial and antifungal activities.

Each of these compounds has unique chemical properties and biological activities, making them valuable for different research and therapeutic applications. WAY-382510 stands out for its broad spectrum of biological activities and its potential for use in various scientific fields.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C16H12N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)15(20)16(18)21/h1-9H,10H2,(H,17,19)

InChI Key

GBSHWBDNWCRCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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